
N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DM-PQ or PivDM-PQ and is a pivaloyloxymethyl prodrug of 2-hydroxy-6-methylquinoline (HMQ).
Wirkmechanismus
DM-PQ exerts its anti-cancer activity by inducing apoptosis in cancer cells and inhibiting the proliferation of cancer cells. DM-PQ also disrupts the microtubule network in cancer cells, leading to cell cycle arrest and apoptosis. The anti-microbial activity of DM-PQ is attributed to its ability to disrupt the bacterial membrane, leading to cell death. DM-PQ's anti-inflammatory effects are due to its ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects:
DM-PQ has been shown to affect various biochemical and physiological processes in cells. DM-PQ inhibits the activity of tubulin, a protein involved in the formation of microtubules, leading to cell cycle arrest and apoptosis. DM-PQ also affects the mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases, which are involved in the process of apoptosis. DM-PQ has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Vorteile Und Einschränkungen Für Laborexperimente
DM-PQ has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. DM-PQ has also shown potent activity against various cancer cell lines and bacteria, making it a promising candidate for further research. However, DM-PQ has some limitations, including its poor solubility in water and its potential toxicity to normal cells.
Zukünftige Richtungen
There are several future directions for research on DM-PQ. One area of research is to investigate the potential use of DM-PQ in combination with other anti-cancer agents to enhance its effectiveness. Another area of research is to explore the use of DM-PQ in the treatment of bacterial infections. Additionally, further studies are needed to investigate the potential toxicity of DM-PQ in normal cells and to develop strategies to minimize its toxicity. Finally, the development of more efficient synthesis methods for DM-PQ could lead to its wider application in various fields.
Synthesemethoden
DM-PQ can be synthesized in a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-hydroxy-6-methylquinoline with pivaloyl chloride in the presence of a base to form the pivaloyloxymethyl ester of N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide. The resulting ester is then reacted with 2,5-dimethylphenyl magnesium bromide to form the final product, DM-PQ.
Wissenschaftliche Forschungsanwendungen
DM-PQ has been extensively studied for its potential applications as an anti-cancer agent, anti-microbial agent, and anti-inflammatory agent. DM-PQ has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also exhibited potent anti-microbial activity against both gram-positive and gram-negative bacteria. Additionally, DM-PQ has shown anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-2,2-dimethyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-15-8-10-20-18(11-15)13-19(22(27)25-20)14-26(23(28)24(4,5)6)21-12-16(2)7-9-17(21)3/h7-13H,14H2,1-6H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHLUVDQCLAEED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=C(C=CC(=C3)C)C)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2,2-dimethyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7719508.png)

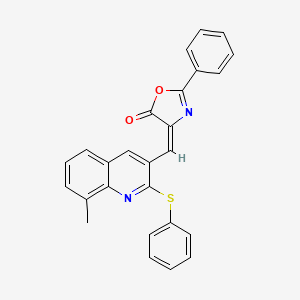

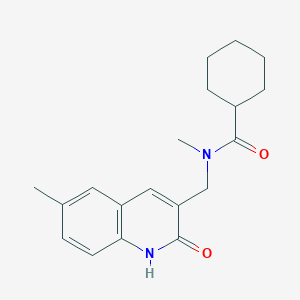
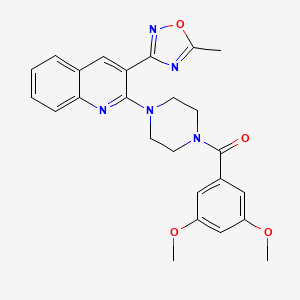
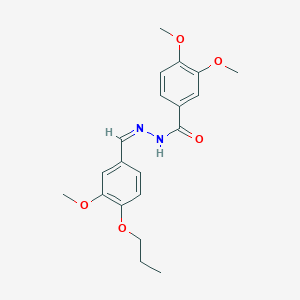

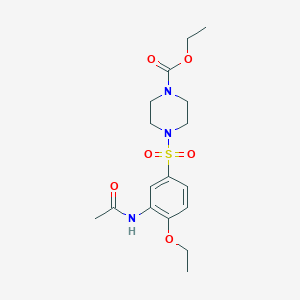
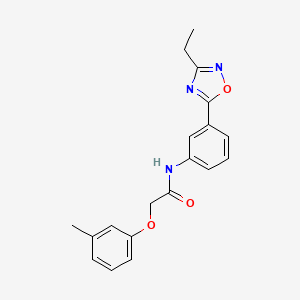

![5-[(3,4-dichlorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7719600.png)